(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-4-10-5-9(7-13-8-14)6-11(16-2)12(10)15/h3,5-6,8,15H,1,4,7H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDAGHKJDYNWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172994 | |
| Record name | N-[[4-Hydroxy-3-methoxy-5-(2-propen-1-yl)phenyl]methyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201633-46-6 | |
| Record name | N-[[4-Hydroxy-3-methoxy-5-(2-propen-1-yl)phenyl]methyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201633-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[4-Hydroxy-3-methoxy-5-(2-propen-1-yl)phenyl]methyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Pathway Overview
The synthesis generally involves three key stages:
- Preparation of the substituted benzaldehyde precursor, specifically 3-allyl-4-hydroxy-5-methoxybenzaldehyde.
- Conversion of the aldehyde to the corresponding benzylamine or nitrile derivative.
- Transformation of the benzylamine or nitrile into the formamide derivative.
This pathway is supported by multiple research sources, indicating the importance of precise functional group manipulations and reaction conditions.
Preparation of the Benzaldehyde Intermediate
Method A: Oxidation of 3-Allyl-4-hydroxy-5-methoxybenzyl alcohol or derivatives
According to a synthesis report, 3-allyl-4-hydroxy-5-methoxybenzaldehyde can be synthesized via oxidation of corresponding benzyl alcohols or phenolic derivatives. The oxidation typically employs mild oxidants such as sodium chlorite or manganese dioxide under controlled conditions to yield the aldehyde with high purity and yield (up to 92%).
- Solvent: Dichloromethane or acetonitrile
- Oxidant: Sodium chlorite or manganese dioxide
- Temperature: Ambient to 50°C
- Yield: Approximately 92%
Data Table 1: Benzaldehyde Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | Sodium chlorite | Dichloromethane | Ambient | 92% |
Notes: Microwave irradiation at 200°C for 3 hours can accelerate the oxidation process, providing efficient conversion with minimal side reactions.
Conversion to Benzylamine or Nitrile
Method B: Nucleophilic substitution of aldehyde with amines
The aldehyde can be converted into benzylamine derivatives via reductive amination using sodium borohydride (NaBH4) or catalytic hydrogenation. Alternatively, nitrile derivatives can be synthesized through halogenation followed by nucleophilic substitution.
- Reagents: Benzylamine or α-bromoacetonitrile
- Reducing agent: NaBH4
- Solvent: Ethanol or acetonitrile
- Temperature: Room temperature to reflux
- Yield: Up to 98%
Data Table 2: Nitrile or Amine Formation
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Reductive amination | NaBH4 | Ethanol | Room temp | 98% | |
| Nitrile formation | α-Bromoacetonitrile | Acetonitrile | 0°C to room temp | 66-69% |
Notes: The nitrile formation involves alkylation of amines with α-bromoacetonitrile, often performed at 0°C to control reactivity.
Formation of the Formamide
Method C: Direct conversion of benzylamine or nitrile to formamide
The key step involves transforming the benzylamine or nitrile into the formamide. This can be achieved via:
- Carbamoylation of benzylamine: Using formylating agents such as formic acid derivatives or employing carbonyldiimidazole (CDI) to generate the formamide directly.
- Hydrolysis of nitrile: Under specific conditions, nitriles can be hydrolyzed to formamides using mild acids or bases, often under microwave irradiation to improve efficiency.
- Electrochemical methods have been employed to convert N-cyanomethylamines into formamides via decyanative C–H oxygenation, providing a clean and efficient route (see).
- In one approach, electrochemical decyanation followed by oxygenation yields the formamide with high selectivity and yield (~66%).
- Reagents: Formic acid derivatives or electrochemical setup
- Solvent: Acetonitrile or mixed solvent systems
- Temperature: Ambient to 50°C
- Yield: Up to 66% with electrochemical methods
Data Table 3: Formamide Formation Techniques
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Carbamoylation | Formylating agent | Mild heating | Variable | |
| Electrochemical oxygenation | N-Cyanomethylamines | Electrolysis, room temp | 66% |
Summary of Key Reaction Conditions and Yields
Notes and Considerations
- Reaction Optimization: Microwave-assisted reactions significantly reduce reaction times and improve yields.
- Purification: Column chromatography using petroleum ether-ethyl acetate or silica gel chromatography is standard for purifying intermediates.
- Safety: Handling of halogenated reagents and electrochemical setups requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to form an amine.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of (3-allyl-4-oxo-5-methoxybenzyl)formamide, while reduction of the formamide group can yield (3-allyl-4-hydroxy-5-methoxybenzyl)amine .
Scientific Research Applications
(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The allyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide
- Molecular Formula : C₁₈H₁₈Br₂N₂O₄
- Key Features :
- The phenethyl moiety may enhance binding to hydrophobic pockets in biological systems.
Methyl-3-amino-4-hydroxybenzoate Derivatives
- General Formula: C₉H₉NO₃ (varies with substituents)
- Key Features: Amino and hydroxyl groups at positions 3 and 4, with esterification at the carboxyl group. Cyclization reactions yield benzoxazole derivatives (e.g., methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) .
- Implications: The amino group enables hydrogen bonding, while ester groups improve stability under acidic conditions. Benzoxazole formation reduces polarity compared to formamide derivatives.
3-Methyl-4-(3-Benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Key Features :
- Implications :
- The triazolone ring introduces aromaticity and electronic delocalization, differing from the formamide’s planar amide group.
- Methoxy groups stabilize the aromatic system via electron-donating effects.
Physicochemical and Electronic Properties
Table 1: Comparative Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* (Predicted) | Solubility (Water) |
|---|---|---|---|---|---|
| (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide | C₁₂H₁₅NO₃ | 221.26 | Allyl, -OH, -OCH₃, -NHCHO | 1.2 | Moderate |
| N-(3-Bromo-4-hydroxyphenethyl)-...formamide | C₁₈H₁₈Br₂N₂O₄ | 506.32 | Br, -OH, -OCH₃, phenethyl | 3.8 | Low |
| Methyl-3-amino-4-hydroxybenzoate | C₉H₁₁NO₃ | 181.19 | -NH₂, -OH, -COOCH₃ | 0.5 | High |
*logP values estimated via fragment-based methods.
Key Observations :
Lipophilicity : The brominated formamide (Table 1, Row 2) exhibits higher logP due to bromine and phenethyl groups, reducing aqueous solubility.
Hydrogen Bonding : The target compound’s hydroxyl and formamide groups enhance hydrogen bonding capacity compared to ester or triazolone derivatives.
Electronic Effects : Methoxy groups in all compounds stabilize aromatic rings via electron donation, while allyl groups introduce π-orbital interactions .
Biological Activity
(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
- Chemical Name : this compound
- CAS Number : 1201633-46-6
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and proliferative processes.
- Lipoxygenase Inhibition : The compound has been shown to inhibit lipoxygenases (LOXs), which are crucial in the metabolism of arachidonic acid to bioactive lipids involved in inflammation and cancer progression. In particular, it exhibits potent activity against platelet-type 12-lipoxygenase (12-LOX), which is implicated in various diseases, including skin disorders and diabetes .
- Antioxidant Activity : The presence of the hydroxy group contributes to its antioxidant properties, potentially reducing oxidative stress in cells and tissues .
Anticancer Properties
Research indicates that this compound may possess anticancer effects through multiple pathways:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Mechanistic Studies : The compound's ability to modulate signaling pathways associated with cancer cell survival and proliferation has been explored. For instance, it may interfere with the PI3K/Akt pathway, which is often dysregulated in cancer .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are notable. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB, a key transcription factor in inflammatory responses .
Table 1: Biological Activity Summary
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis observed through annexin V staining.
-
Inflammation Model :
- In a murine model of acute inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the established synthetic routes for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide, and what critical reaction parameters require optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized benzaldehyde derivatives. For example, analogous triazine-based compounds (e.g., ) use 1,1-dimethyl ethylamine as a base and controlled temperature (0–5°C) for nucleophilic substitution. Key parameters:
- Reagent stoichiometry : Maintain 1:1 molar ratios for coupling agents (e.g., 2,4,6-trichlorotriazine in ).
- Temperature control : Exothermic reactions require ice baths to prevent side products.
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) and monitor via TLC (Rf = 0.3–0.5 in ethyl acetate) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks using H and C NMR. For example, allyl protons typically appear at δ 5.2–5.8 ppm (multiplet), while the formamide carbonyl resonates at δ ~165 ppm in C NMR. Compare with analogous benzyl formamides ().
- FT-IR : Confirm the presence of hydroxyl (~3200 cm), methoxy (~2850 cm), and formamide carbonyl (~1680 cm) groups.
- HPLC-MS : Use C18 columns with acetonitrile/water (70:30) mobile phase and ESI+ ionization to verify molecular ion peaks (e.g., [M+H] at m/z 250–300 range) .
Q. What solvent systems and chromatographic techniques are optimal for purifying this compound?
- Methodological Answer :
- Solubility : The compound is polar; dissolve in DCM or ethyl acetate for column chromatography.
- Gradient elution : Start with non-polar solvents (hexane) and gradually increase polarity (ethyl acetate). For acidic impurities, add 0.1% acetic acid to the mobile phase.
- Recrystallization : Use ethanol/water (4:1) at 60°C, cooling slowly to 4°C for crystal formation. Monitor purity via melting point (compare with literature values, e.g., 180–182°C in ) .
Advanced Research Questions
Q. How can crystallographic data be utilized to resolve ambiguities in the spatial configuration of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets.
- Structure Refinement : Employ SHELXL () for least-squares refinement. Address disorder in allyl groups using PART instructions and ISOR restraints.
- Validation : Check for twinning with PLATON (); apply TWIN/BASF commands if needed. Report Flack parameter to confirm absolute configuration .
Q. What strategies address discrepancies between computational predictions and experimental spectral data for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16). Compare theoretical NMR shifts with experimental data using scaling factors (e.g., δ = 0.96δ + 1.5).
- Data Contradiction Analysis : If allyl proton couplings (J = 10–17 Hz) deviate from calculated values, reassess solvent effects or conformational dynamics via MD simulations (AMBER).
- Hybrid Approaches : Combine IR and Raman spectra with VEDA software to assign vibrational modes .
Q. How to design stability studies evaluating pH and temperature effects on this compound?
- Methodological Answer :
- Forced Degradation : Expose samples to pH 1–13 buffers (37°C, 24 hrs). Quench reactions with 0.1 M HCl/NaOH and analyze via HPLC ().
- Kinetic Modeling : Use Arrhenius plots (25–60°C) to predict shelf-life. Monitor degradation products (e.g., hydrolysis to benzyl alcohol) with LC-MS.
- Statistical Validation : Apply ANOVA to assess significance of degradation pathways (p < 0.05). Use QbD principles to define safe storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
